molecular formula C16H21N2O5 B13727034 4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy

Cat. No.: B13727034
M. Wt: 321.35 g/mol
InChI Key: XTIGNKARWVLRNV-UHFFFAOYSA-N
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Description

4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a piperidine ring substituted with a nitrobenzoyloxy group, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy typically involves the esterification of 4-nitrobenzoic acid with 2,2,6,6-tetramethyl-1-piperidinyloxy. The reaction is carried out under mild conditions using a suitable catalyst and solvent. The process can be summarized as follows:

    Esterification Reaction: 4-nitrobenzoic acid reacts with 2,2,6,6-tetramethyl-1-piperidinyloxy in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.

    Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a probe in biological systems due to its stable free radical properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy involves its interaction with molecular targets through its nitro and ester functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Nitrobenzoyloxy)-2,2,6,6-tetramethyl-1-piperidinyloxy is unique due to its stable free radical properties, making it valuable in research involving radical chemistry and material science. Its structural features allow for diverse chemical modifications, enhancing its versatility in various applications.

Properties

Molecular Formula

C16H21N2O5

Molecular Weight

321.35 g/mol

InChI

InChI=1S/C16H21N2O5/c1-15(2)9-13(10-16(3,4)18(15)22)23-14(19)11-5-7-12(8-6-11)17(20)21/h5-8,13H,9-10H2,1-4H3

InChI Key

XTIGNKARWVLRNV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1[O])(C)C)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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